molecular formula C26H18N6O2 B10952080 6-amino-3-(furan-2-yl)-1-phenyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-3-(furan-2-yl)-1-phenyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10952080
M. Wt: 446.5 g/mol
InChI Key: GDPJIASQWUUBAL-UHFFFAOYSA-N
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Description

6-AMINO-3-(2-FURYL)-1-PHENYL-4-(3-PHENYL-1H-PYRAZOL-4-YL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(2-FURYL)-1-PHENYL-4-(3-PHENYL-1H-PYRAZOL-4-YL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-furylamine under acidic conditions to form an intermediate. This intermediate then undergoes cyclization with malononitrile in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-(2-FURYL)-1-PHENYL-4-(3-PHENYL-1H-PYRAZOL-4-YL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-AMINO-3-(2-FURYL)-1-PHENYL-4-(3-PHENYL-1H-PYRAZOL-4-YL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-AMINO-3-(2-FURYL)-1-PHENYL-4-(3-PHENYL-1H-PYRAZOL-4-YL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-3-(2-FURYL)-1-PHENYL-4-(3-PHENYL-1H-PYRAZOL-4-YL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its complex structure, which allows for diverse chemical modifications and potential biological activities. Its combination of a pyrano[2,3-c]pyrazole core with various functional groups makes it a versatile compound for scientific research .

Properties

Molecular Formula

C26H18N6O2

Molecular Weight

446.5 g/mol

IUPAC Name

6-amino-3-(furan-2-yl)-1-phenyl-4-(5-phenyl-1H-pyrazol-4-yl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C26H18N6O2/c27-14-18-21(19-15-29-30-23(19)16-8-3-1-4-9-16)22-24(20-12-7-13-33-20)31-32(26(22)34-25(18)28)17-10-5-2-6-11-17/h1-13,15,21H,28H2,(H,29,30)

InChI Key

GDPJIASQWUUBAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C3C(=C(OC4=C3C(=NN4C5=CC=CC=C5)C6=CC=CO6)N)C#N

Origin of Product

United States

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